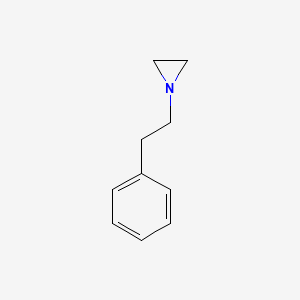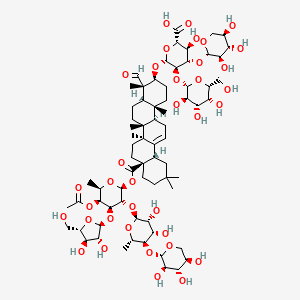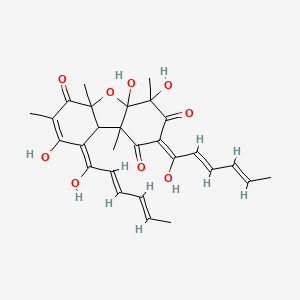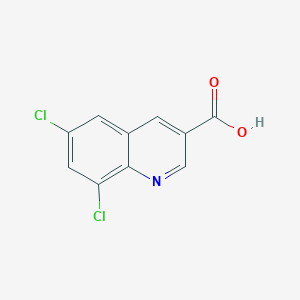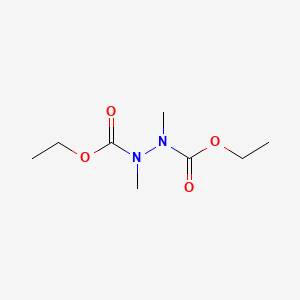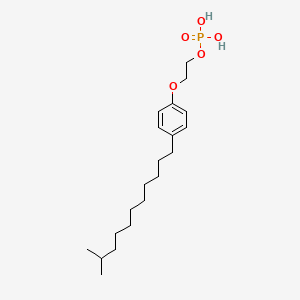
2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate is a complex organic compound that belongs to the class of organophosphates This compound is characterized by the presence of a phosphate group linked to an isododecylphenoxy ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate typically involves the reaction of isododecylphenol with ethylene oxide to form 2-(2(Or4)-isododecylphenoxy)ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenolic derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphates, phosphonates, and substituted phenolic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of detergents, surfactants, and other industrial products due to its surface-active properties.
Mechanism of Action
The mechanism of action of 2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biochemical pathways. The phenoxyethyl chain can interact with hydrophobic regions of proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl dihydrogen phosphate
- Monoethyl phosphate
- O-Ethyl dihydrogen phosphate
Uniqueness
Compared to similar compounds, 2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate is unique due to its isododecylphenoxyethyl chain, which imparts distinct hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.
Properties
CAS No. |
100296-67-1 |
|---|---|
Molecular Formula |
C20H35O5P |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[4-(10-methylundecyl)phenoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C20H35O5P/c1-18(2)10-8-6-4-3-5-7-9-11-19-12-14-20(15-13-19)24-16-17-25-26(21,22)23/h12-15,18H,3-11,16-17H2,1-2H3,(H2,21,22,23) |
InChI Key |
NUSRVLPSWNCQMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCC1=CC=C(C=C1)OCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


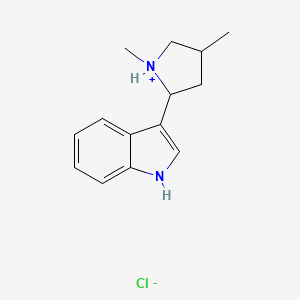
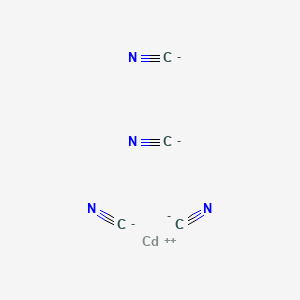
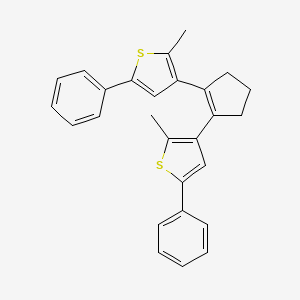
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
